molecular formula C18H23N3O3S B2666568 N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1705838-75-0

N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2666568
CAS RN: 1705838-75-0
M. Wt: 361.46
InChI Key: BUIPTERGEDEMJK-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a significant impact on various biochemical and physiological processes in the body, making it an important tool for researchers in many different fields.

Scientific Research Applications

Metabolic Insights and Pharmacokinetics

  • Metabolism of HIV-1 Protease Inhibitors : A study detailed the metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor, in human urine, identifying several significant metabolites. This research provides insights into the metabolic pathways of complex molecules, which could be relevant for studying "N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide" (Balani et al., 1995).

  • Pharmacokinetics of Irinotecan Metabolites : Research on irinotecan, a chemotherapy agent, highlighted the impact of glucuronidation on its metabolites' concentrations, suggesting the importance of metabolic modifications in drug disposition and efficacy. Such pharmacokinetic studies could be relevant to the compound by exploring how similar metabolic processes might affect its behavior and therapeutic potential (Gupta et al., 1994).

Potential Therapeutic Implications

  • Analysis of Synthetic Opioids : The study on synthetic opioids, including fentanyl derivatives, provides a framework for analyzing novel compounds' pharmacological profiles and their potential therapeutic or toxicological implications. Understanding the analytical methodologies for novel synthetic opioids can aid in the research of "this compound" and its pharmacological properties (Mohr et al., 2016).

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIPTERGEDEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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